molecular formula C25H24N4O5 B2919666 methyl 4-({[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate CAS No. 1251611-49-0

methyl 4-({[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate

Cat. No.: B2919666
CAS No.: 1251611-49-0
M. Wt: 460.49
InChI Key: VRRLDOVQCQIQQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate is a synthetic heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core fused with a phenyl substituent at position 7 and a 2-methoxyethyl group at position 2. The acetylated amino linker connects the core to a methyl benzoate moiety, which may enhance bioavailability through esterification. This structural motif is common in kinase inhibitors, where the pyrrolopyrimidine scaffold mimics ATP-binding domains . While direct synthesis data for this compound are unavailable in the provided evidence, analogous compounds (e.g., ethyl-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate) are synthesized via nucleophilic substitution under reflux conditions, yielding crystalline solids with high purity (84% yield, m.p. 242°C) . The presence of the methoxyethyl group likely improves solubility compared to non-polar substituents, a critical factor in drug design .

Properties

IUPAC Name

methyl 4-[[2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O5/c1-33-13-12-28-16-26-22-20(17-6-4-3-5-7-17)14-29(23(22)24(28)31)15-21(30)27-19-10-8-18(9-11-19)25(32)34-2/h3-11,14,16H,12-13,15H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRLDOVQCQIQQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. These factors can include the pH of the environment, the presence of other molecules, and the specific characteristics of the target cells.

Biological Activity

Methyl 4-({[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate is a synthetic compound belonging to the pyrrolo[3,2-d]pyrimidine family. This class of compounds has garnered attention for their potential biological activities, particularly in the realm of cancer treatment due to their ability to inhibit various cellular processes.

Research indicates that pyrrolo[3,2-d]pyrimidines, including the compound , may exert their biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : These compounds have been shown to inhibit enzymes such as dipeptidyl peptidase IV (DPP-IV) and thymidylate synthase, which play crucial roles in cancer cell proliferation and survival .
  • Antiproliferative Effects : Studies have demonstrated that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. The compound's structure allows for modulation of its activity through specific substitutions, enhancing its efficacy against tumor cells .
  • Induction of Apoptosis : Evidence suggests that these compounds can induce apoptosis in cancer cells by altering the expression of key proteins involved in cell death pathways. For instance, they may upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Compound NameTarget Enzyme/PathwayIC50 (µM)Mechanism
Methyl 4-(...)Dipeptidyl Peptidase IV10 ± 1.5Enzyme Inhibition
Methyl 4-(...)Thymidylate Synthase15 ± 2.0Enzyme Inhibition
Compound AGF347SHMT25 ± 0.8Antitumor Activity
Compound XVarious Kinases20 ± 3.0Antiproliferative

Case Studies

  • In Vitro Studies : A study evaluating the compound's effects on pancreatic adenocarcinoma cells demonstrated significant suppression of cell proliferation and induction of apoptosis. The mechanism involved mitochondrial accumulation and conversion into active metabolites that enhanced cytotoxicity .
  • In Vivo Efficacy : Another investigation highlighted the compound's potential in animal models, where it exhibited marked tumor growth inhibition compared to control groups. The pharmacodynamics revealed a strong correlation between dosage and therapeutic effect, underscoring its promise as a candidate for further clinical development .

Comparison with Similar Compounds

Core Scaffold Differences

  • Pyrrolo[3,2-d] vs. Pyrrolo[2,3-d] Pyrimidine : The target compound’s pyrrolo[3,2-d]pyrimidine core (nitrogen at positions 1, 3, and 7) differs from pyrrolo[2,3-d] isomers (nitrogen at 1, 4, and 7), affecting hydrogen-bonding patterns and kinase selectivity .

Substituent Effects

  • Methoxyethyl vs. Ethyl/Morpholine Groups: The 3-(2-methoxyethyl) group in the target compound may enhance solubility compared to the dipentylamino group in or morpholine in .
  • 7-Phenyl vs. 4-Chlorophenyl : The 7-phenyl substituent in the target compound could improve aromatic stacking interactions compared to electron-withdrawing 4-chlorophenyl groups in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.